Benzenamine, 4,4'-(1H-benzotriazol-1-ylmethylene)bis[N,N-dimethyl-

Description

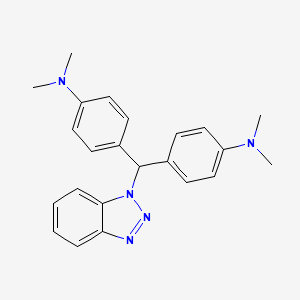

The compound Benzenamine, 4,4'-(1H-benzotriazol-1-ylmethylene)bis[N,N-dimethyl-] (CAS: Not explicitly listed in evidence) is a bis-arylamine derivative featuring a benzotriazole-linked methylene bridge. These compounds share a bis-dimethylaminophenyl core but differ in their bridging groups, which significantly influence their chemical, physical, and functional properties.

Properties

CAS No. |

19759-89-8 |

|---|---|

Molecular Formula |

C23H25N5 |

Molecular Weight |

371.5 g/mol |

IUPAC Name |

4-[benzotriazol-1-yl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C23H25N5/c1-26(2)19-13-9-17(10-14-19)23(18-11-15-20(16-12-18)27(3)4)28-22-8-6-5-7-21(22)24-25-28/h5-16,23H,1-4H3 |

InChI Key |

ODGMWVOSLIKULK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)N3C4=CC=CC=C4N=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(p-dimethylaminophenyl)benzotriazole methane typically involves the reaction of benzotriazole with p-dimethylaminobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Common solvents used include ethanol or methanol.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are frequently employed.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

On an industrial scale, the production of Bis(p-dimethylaminophenyl)benzotriazole methane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(p-dimethylaminophenyl)benzotriazole methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the benzotriazole moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to benzenamine derivatives exhibit significant anticancer properties. Studies have shown that benzotriazole derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

A study evaluating the anticancer efficacy of benzotriazole derivatives demonstrated that these compounds induce apoptosis in cancer cells via the intrinsic pathway. The use of flow cytometry revealed a significant increase in sub-G1 phase cells after treatment, indicating effective apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |

Antimicrobial Properties

Benzenamine derivatives have shown promise as antimicrobial agents. Research indicates their effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of specific functional groups enhances their lipophilicity, potentially increasing membrane permeability and bioactivity.

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Activity against S. aureus, E. coli |

UV Stabilizers

Benzenamine derivatives are utilized as UV stabilizers in plastics and coatings. Their ability to absorb UV radiation and prevent degradation makes them valuable in extending the lifespan of materials exposed to sunlight.

Table: UV Absorption Characteristics

| Compound | UV Absorption Max (nm) | Application |

|---|---|---|

| Benzenamine derivative | 320 | Plastics |

| Benzotriazole derivative | 340 | Coatings |

Mechanism of Action

The mechanism by which Bis(p-dimethylaminophenyl)benzotriazole methane exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the p-dimethylaminophenyl groups can participate in electron transfer reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Notes:

Thermal and Environmental Behavior

Evidence from pyrolysis studies of epoxy composites (EP) reveals the thermal degradation profiles of related compounds (see Table 2) :

| Composite | 4,4′-Methylenebis(N-methylaniline) (%) | 4,4′-Methylenebis(N,N-dimethyl-) (%) | N,N-Dimethyl-4-(4-(methylamino)benzyl)aniline (%) |

|---|---|---|---|

| EP | 30.53 | 24.76 | 22.95 |

| EP-20Cell | 21.51 | 39.60 | 18.18 |

Key Findings:

Biological Activity

Benzenamine, 4,4'-(1H-benzotriazol-1-ylmethylene)bis[N,N-dimethyl-], also known as Michler's base, is a compound of significant interest in the field of medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : CHN

- Molecular Weight : 254.37 g/mol

- CAS Registry Number : 101-61-1

- IUPAC Name : Benzenamine, 4,4'-(1H-benzotriazol-1-ylmethylene)bis[N,N-dimethyl-]

The compound features a structure that includes two dimethylamino groups attached to a benzene ring, with a methylene bridge connecting another aromatic system. This structural configuration is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to Benzenamine, particularly those containing benzimidazole and benzothiazole moieties. For instance, compounds derived from benzimidazole exhibited significant cytotoxic effects against several human cancer cell lines, demonstrating their potential as anticancer agents. The antiproliferative properties of these compounds were often compared to standard chemotherapeutics like cisplatin .

| Compound | Cell Line Tested | IC (µM) | Comparison Drug |

|---|---|---|---|

| Compound A | SW707 (rectal) | <5 | Cisplatin |

| Compound B | A549 (lung) | <10 | Cisplatin |

| Compound C | T47D (breast) | <8 | Cisplatin |

The mechanism by which Benzenamine and its derivatives exert their biological effects often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example, studies indicate that these compounds may interfere with DNA replication and repair processes or induce apoptosis in malignant cells .

Antimicrobial Activity

In addition to antitumor effects, some derivatives of Benzenamine have demonstrated antimicrobial activity. Research indicates that certain synthesized analogs possess significant antibacterial properties against various pathogens. This broad-spectrum activity suggests potential applications in treating infections alongside cancer therapy .

Case Studies and Research Findings

- Antiproliferative Studies : A study investigated the cytotoxicity of several synthesized compounds similar to Benzenamine against four human cancer cell lines (SW707, HCV29T, A549, T47D). The results indicated that some compounds exhibited stronger antiproliferative effects than cisplatin, suggesting their potential as alternative anticancer agents .

- Enzymatic Inhibition : Another study focused on the inhibition of acetylcholinesterase (AChE) by compounds related to Benzenamine. The findings revealed that certain analogs had low IC values, indicating potent inhibitory activity against AChE compared to standard drugs like donepezil .

- DNA Binding Studies : Research has shown that compounds containing similar structures to Benzenamine can bind effectively to DNA, influencing its structural integrity and function. This interaction is critical for their antitumor activity and suggests a mechanism by which these compounds can be developed into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 4,4'-Methylenebis(N,N-dimethyl)benzenamine?

- Answer: Synthesis typically involves condensation reactions between N,N-dimethylaniline and formaldehyde under acidic or neutral conditions. Characterization requires 1H/13C NMR to confirm the methylene bridge and dimethylamino groups, FT-IR for functional group analysis (e.g., C-N stretching at ~1360 cm⁻¹), and HPLC to assess purity (>98%). Structural ambiguities, such as isomerization or byproducts, are resolved via X-ray crystallography .

Q. What are the primary applications of this compound in materials science?

- Answer: It serves as a precursor for dyes (e.g., auramine synthesis) and as a crosslinking agent in epoxy resins. In cellulose-reinforced epoxy composites, it constitutes ~24–39% of pyrolysis products, indicating thermal stability up to 300°C .

Q. How is the compound’s acute toxicity evaluated in laboratory settings?

- Answer: Acute toxicity is assessed via OECD Guideline 423 (oral LD50 in rodents), with studies showing moderate toxicity (LD50 ~500–1000 mg/kg). Subchronic exposure protocols (28–90 days) monitor liver and thyroid histopathology, given its carcinogenic potential in these organs .

Advanced Research Questions

Q. How to reconcile conflicting data on its carcinogenicity between in vitro and in vivo models?

- Answer: While IARC classifies it as Group 3 (not classifiable for humans), it induces liver adenomas in mice and thyroid carcinomas in rats at high doses. Discrepancies arise from metabolic differences: murine hepatic CYP450 enzymes activate pro-carcinogenic metabolites, whereas human hepatocytes show lower bioactivation efficiency. Use comparative metabolomics (LC-MS/MS) and transgenic rodent models to validate species-specific pathways .

Q. What experimental designs address its mutagenicity contradictions in bacterial vs. mammalian assays?

- Answer: It is mutagenic in Salmonella typhimurium (Ames test, TA98 strain) but negative in mammalian cell assays (e.g., Chinese hamster ovary (CHO) cells ). This dichotomy suggests differential DNA repair mechanisms or metabolite exclusion in eukaryotes. To resolve, employ S9 liver homogenate to simulate metabolic activation in mammalian systems or use transgenic yeast models to assess mitotic recombination .

Q. What mechanisms explain its thermal degradation variability in polymer composites?

- Answer: Pyrolysis-GC/MS data reveal that degradation products (e.g., N,N-dimethylaniline, formaldehyde) vary with cellulose content in epoxy composites. At 20–30% cellulose, radical scavenging by hydroxyl groups delays decomposition, increasing the relative yield of 4,4'-Methylenebis(N,N-dimethyl)benzenamine (39.6% in EP-20Cell vs. 24.8% in pure epoxy). Use thermogravimetric analysis (TGA) coupled with kinetic modeling (e.g., Flynn-Wall-Ozawa method) to quantify activation energies .

Q. How does structural modification impact its photostability in dye applications?

- Answer: Substituting the methylene bridge with electron-withdrawing groups (e.g., -SO2-) reduces photo-oxidation. UV-vis spectroscopy and ESR spin-trapping identify radical intermediates formed under UV irradiation. For enhanced stability, design derivatives with sterically hindered aryl groups or incorporate antioxidants (e.g., hindered amine light stabilizers) .

Methodological Notes

- Contradiction Resolution: Cross-validate carcinogenicity data using human organoid models and high-throughput sequencing to identify oncogenic signatures absent in rodents .

- Thermal Analysis: For composite studies, use dynamic scanning calorimetry (DSC) to correlate degradation pathways with glass transition temperatures .

- Synthetic Optimization: Replace formaldehyde with safer carbonyl sources (e.g., paraformaldehyde) in micellar reaction media to improve yield and reduce byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.